molecular formula C8H14 B073784 1-Isopropylcyclopentene CAS No. 1462-07-3

1-Isopropylcyclopentene

Cat. No.: B073784
CAS No.: 1462-07-3
M. Wt: 110.2 g/mol
InChI Key: HDFWVJAQABCYDP-UHFFFAOYSA-N
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Description

1-Isopropylcyclopentene is an organic compound with the molecular formula C8H14. It is a derivative of cyclopentene, where an isopropyl group is attached to the first carbon of the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylcyclopentene can be synthesized through several methods. One common approach involves the alkylation of cyclopentene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of isopropylcyclopentadiene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylcyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isopropylcyclopentene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of cycloalkenes in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropylcyclopentene involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In reduction reactions, it accepts hydrogen atoms to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its position of the isopropyl group on the first carbon of the cyclopentene ring makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-propan-2-ylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFWVJAQABCYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163296
Record name 1-Isopropylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-07-3
Record name 1-Isopropylcyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isopropylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropylcyclopentene
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1-Isopropylcyclopentene
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1-Isopropylcyclopentene
Reactant of Route 5
1-Isopropylcyclopentene
Reactant of Route 6
1-Isopropylcyclopentene

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